molecular formula C4H7N3O B12950898 4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- CAS No. 34293-24-8

4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl-

Cat. No.: B12950898
CAS No.: 34293-24-8
M. Wt: 113.12 g/mol
InChI Key: YGOBAQVJSUDQFU-UHFFFAOYSA-N
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Description

4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .

Preparation Methods

The synthesis of 4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- can be achieved through various methods. One common synthetic route involves the condensation of a diketone with an amidine or guanidine under basic conditions. This reaction typically requires heating and may involve the use of molecular oxygen as an oxidizing agent . Industrial production methods often involve the reaction of benzylamine with cyanate esters in the presence of a catalyst and excess ammonia, followed by crystallization, washing, and drying to obtain the final product .

Chemical Reactions Analysis

4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using molecular oxygen or other oxidizing agents to form diketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include molecular oxygen, reducing agents like sodium borohydride, and various nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it can form advanced glycation end products (AGEs) that interact with receptors and enzymes, influencing cellular processes. The compound’s ability to modulate proteasome activity is also significant in its therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- include other imidazolones such as imidazol-2-ones and 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO). These compounds share the imidazolone core structure but differ in the position of the carbonyl group and substitution patterns. The uniqueness of 4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- lies in its specific substitution pattern and its applications in various fields .

Properties

CAS No.

34293-24-8

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

2-amino-1-methyl-4H-imidazol-5-one

InChI

InChI=1S/C4H7N3O/c1-7-3(8)2-6-4(7)5/h2H2,1H3,(H2,5,6)

InChI Key

YGOBAQVJSUDQFU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C1N

Origin of Product

United States

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